1-Ethynyl-2,3-difluoro-4-methoxybenzene
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Overview
Description
1-Ethynyl-2,3-difluoro-4-methoxybenzene is an organic compound with the molecular formula C9H6F2O and a molecular weight of 168.14 g/mol . This compound is characterized by the presence of an ethynyl group, two fluorine atoms, and a methoxy group attached to a benzene ring. It is used primarily in research settings and has various applications in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethynyl-2,3-difluoro-4-methoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluoro-4-methoxybenzene.
Ethynylation: The ethynyl group is introduced through a Sonogashira coupling reaction. This involves the reaction of 2,3-difluoro-4-methoxybenzene with an ethynylating agent like ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst.
Deprotection: The trimethylsilyl group is removed using a fluoride source such as tetrabutylammonium fluoride (TBAF) to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the availability of high-purity starting materials and catalysts.
Chemical Reactions Analysis
Types of Reactions
1-Ethynyl-2,3-difluoro-4-methoxybenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where an electrophile replaces one of the hydrogen atoms on the ring.
Nucleophilic Addition: The ethynyl group can undergo nucleophilic addition reactions, where a nucleophile adds to the triple bond.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid). Typical conditions involve the use of a Lewis acid catalyst such as aluminum chloride.
Nucleophilic Addition: Reagents like organolithium compounds or Grignard reagents can be used for nucleophilic addition to the ethynyl group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives.
Nucleophilic Addition: Alkenes or alkynes with additional functional groups.
Oxidation and Reduction: Alcohols, ketones, or carboxylic acids depending on the specific reaction conditions.
Scientific Research Applications
1-Ethynyl-2,3-difluoro-4-methoxybenzene has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Material Science: The compound is utilized in the development of new materials with specific electronic or optical properties.
Medicinal Chemistry: Researchers explore its potential as a precursor for the synthesis of pharmaceutical compounds.
Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-ethynyl-2,3-difluoro-4-methoxybenzene depends on the specific application and the type of reaction it undergoes. In electrophilic aromatic substitution, the compound’s benzene ring acts as a nucleophile, attacking the electrophile to form a sigma complex. In nucleophilic addition reactions, the ethynyl group serves as an electrophile, reacting with nucleophiles to form addition products .
Comparison with Similar Compounds
Similar Compounds
1-Ethynyl-2,4-difluorobenzene: Similar structure but lacks the methoxy group.
1-Ethynyl-3,4-difluorobenzene: Similar structure but with different positions of the fluorine atoms.
1-Ethynyl-2,3-difluorobenzene: Similar structure but lacks the methoxy group.
Uniqueness
1-Ethynyl-2,3-difluoro-4-methoxybenzene is unique due to the presence of both the ethynyl and methoxy groups, which provide distinct electronic and steric properties. These functional groups make it a versatile intermediate in organic synthesis and material science .
Properties
IUPAC Name |
1-ethynyl-2,3-difluoro-4-methoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O/c1-3-6-4-5-7(12-2)9(11)8(6)10/h1,4-5H,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMROCFXMDXACL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C#C)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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